molecular formula C24H19FN2O7S B11338159 dimethyl 2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}terephthalate

dimethyl 2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}terephthalate

Cat. No.: B11338159
M. Wt: 498.5 g/mol
InChI Key: UBCKUWLCBCDXHU-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}terephthalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo[c,e][1,2]thiazine core, which is known for its stability and reactivity. The presence of fluorine and sulfone groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}terephthalate typically involves multiple steps:

    Formation of the Dibenzo[c,e][1,2]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[c,e][1,2]thiazine ring system.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

    Sulfone Formation: Oxidation of the thiazine sulfur to a sulfone is typically carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Acetylation and Amidation: The acetyl group is introduced via acetylation reactions, followed by amidation with terephthalic acid derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

    Nucleophiles for Substitution: Amines, thiols, and alcohols.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Corresponding sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and stability. It serves as a model compound for understanding the behavior of dibenzo[c,e][1,2]thiazine derivatives in various chemical reactions.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects. The presence of the fluorine atom and sulfone group can enhance its bioavailability and metabolic stability, making it a promising candidate for drug design.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which dimethyl 2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}terephthalate exerts its effects involves interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the sulfone group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Lacks the dibenzo[c,e][1,2]thiazine core and fluorine atom.

    2-(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar core structure but different functional groups.

    N-fluorobenzenesulfonimide: Contains fluorine and sulfone groups but lacks the dibenzo[c,e][1,2]thiazine core.

Uniqueness

Dimethyl 2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}terephthalate is unique due to its combination of a dibenzo[c,e][1,2]thiazine core, fluorine atom, and sulfone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H19FN2O7S

Molecular Weight

498.5 g/mol

IUPAC Name

dimethyl 2-[[2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C24H19FN2O7S/c1-33-23(29)14-7-9-17(24(30)34-2)19(11-14)26-22(28)13-27-20-10-8-15(25)12-18(20)16-5-3-4-6-21(16)35(27,31)32/h3-12H,13H2,1-2H3,(H,26,28)

InChI Key

UBCKUWLCBCDXHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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